molecular formula C14H13ClN2O2 B1341230 N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide CAS No. 926254-88-8

N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide

Cat. No.: B1341230
CAS No.: 926254-88-8
M. Wt: 276.72 g/mol
InChI Key: PGRRPGFGWXXWAE-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide (CAS 926254-88-8) is a benzamide derivative with a molecular formula of C₁₄H₁₃ClN₂O₂ and a molecular weight of 276.72 g/mol . This compound is provided for research use only and is not intended for diagnostic or therapeutic use. Benzamide derivatives are of significant interest in medicinal chemistry, particularly in the development of ligands for various biological targets. Specifically, structurally related 4-amino-5-chloro-2-methoxybenzamide compounds have been investigated as selective serotonin 5-HT₄ receptor agonists . These agonists are studied for their potential prokinetic effects in the gastrointestinal tract, offering possibilities for new treatments that enhance gastric emptying and colonic motility with potentially reduced side effects associated with other receptor interactions . Researchers may explore this compound as a key synthetic intermediate or building block in the synthesis of more complex molecules for pharmacological and biochemical applications.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-13-5-3-2-4-10(13)14(18)17-9-6-7-11(15)12(16)8-9/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRRPGFGWXXWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide typically involves the reaction of 3-amino-4-chloroaniline with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding aniline derivative.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Aniline derivatives of this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide is a chemical compound with applications in scientific research. It comprises an amino group, a chloro group, and a methoxy group attached to a benzamide structure, enabling it to participate in various chemical reactions.

Chemical Structure and Properties
this compound has the molecular formula C14H13ClN2O2C_{14}H_{13}ClN_2O_2 and a molecular weight of 276.72 g/mol . Key properties include:

  • IUPAC Name: N-(3-amino-4-chlorophenyl)-2-methoxybenzamide
  • Molecular Weight: 276.72 g/mol
  • XLogP3: 3.5
  • Hydrogen Bond Donors: 2
  • Hydrogen Bond Acceptors: 3
  • Rotatable Bonds: 3

Scientific Research Applications
this compound is used in scientific research across various disciplines:

  • Chemistry: It serves as an intermediate in synthesizing complex molecules and as a reagent in chemical reactions.
  • Biology: It is used to study its effects on cellular processes and its potential as a bioactive compound.
  • Medicine: Researches explore its therapeutic potential as a drug candidate for treating diseases.

Antimicrobial Activity
Compound 4, which shares structural similarities, exhibited antimicrobial activities comparable to reference antimicrobial agents, with an inhibition zone (IZ) range of 16–26 mm . It showed the highest binding affinity (BI = −9.43 Kcal/mol) compared to other inhibitors . The active site of 3NTZ comprises amino acid residues such as Val 6, Ala 9, Leu 22, Pro 25, Asp 27, Leu 28, Glu30, Gln35, Phe 31, Ser 49, Ile 50, Thr56, Leu62, and Thr 111 . Compound 4 formed a strong hydrogen bond between the amino group and Ala9 and a π-π bond with Leu22, suggesting that the amino and cyano groups contribute to its activities .

Comparison with Similar Compounds
this compound can be compared to related compounds:

  • N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide: Possesses three methoxy groups, which may affect its chemical reactivity and biological activity.
  • N-(3-Amino-4-chlorophenyl)benzamide: Lacks methoxy groups, potentially altering its chemical reactivity and biological activity.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways The amino and chloro groups play a crucial role in its reactivity and binding affinity to target molecules The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Conformational Analysis

The substituents on the benzamide scaffold significantly influence molecular conformation and biological activity:

Compound Name Key Substituents Dihedral Angle (Between Rings) Conformational Notes Reference
N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide 3-NH₂, 4-Cl, 2-OCH₃ Not reported Likely planar due to aromatic stacking
2-Chloro-N-(4-methoxyphenyl)benzamide 2-Cl, 4-OCH₃ 79.20° Orthogonal rings; methoxy near planar
YM-43611 5-Cl, cyclopropylcarbonylamino, benzyl-pyrrolidinyl Not reported Bulky groups enhance receptor selectivity
N-(1H-4-Indazolyl)-2-methoxybenzamide (4a) 2-OCH₃, 1H-indazolyl Not reported Planar indazole enhances π-π interactions

Key Observations :

  • Dihedral Angles : Orthogonal orientations (e.g., 79.20° in 2-Chloro-N-(4-methoxyphenyl)benzamide) may reduce steric hindrance, facilitating receptor binding .
  • Substituent Effects : Bulky groups (e.g., YM-43611’s benzyl-pyrrolidinyl) improve receptor selectivity, while electron-withdrawing groups (e.g., Cl) enhance stability .

Key Observations :

  • Yield Variability : Lower yields (e.g., 35% in and ) suggest challenges in coupling sterically hindered amines.
  • Reagent Commonality : 2-Methoxybenzoyl chloride is frequently used, indicating its versatility in benzamide synthesis .
Pharmacological Activities

Biological activity varies with substituent-driven target specificity:

Compound Name Target/Activity Mechanism/Notes Reference
YM-43611 Dopamine D3/D4 receptors Antagonist; Ki = 1.2 nM (D4), 8.4 nM (D3)
N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide PCSK9 inhibition Reduces LDL cholesterol; IC₅₀ not reported
N-(1H-4-Indazolyl)-2-methoxybenzamide (4a) Not reported Potential for kinase inhibition (indazole scaffold)
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide Not reported (AGN-PC-05CAAT) Supplier-listed for research use

Key Observations :

  • Receptor Antagonism : YM-43611’s high affinity for D3/D4 receptors is attributed to its cyclopropylcarbonyl and benzyl-pyrrolidinyl groups .
  • Enzyme Inhibition : The dihydroindenyl group in N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide may enhance PCSK9 binding via hydrophobic interactions .
Physicochemical Properties

Physical properties correlate with substituent polarity and molecular weight:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Predictions Reference
N-(1H-4-Indazolyl)-2-methoxybenzamide (4a) Not reported 200.3–204.1 Low (high melting point)
2-Chloro-N-(4-methoxyphenyl)benzamide 261.71 Not reported Moderate (Cl and OCH₃ balance)
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide 300.35 Not reported High (polar OCH₂CH₂OCH₃)

Key Observations :

  • Melting Points : Higher values (e.g., >200°C for 4a) suggest strong crystal packing due to planar aromatic systems .
  • Solubility : Polar substituents (e.g., methoxyethoxy in ) improve aqueous solubility.

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer and antiviral properties, supported by relevant case studies and data tables.

Structural Characteristics

The compound features several key structural elements that contribute to its biological activity:

  • Chlorine Substituent : Enhances interaction with biological targets.
  • Methoxy Group : Improves solubility and metabolic stability.
  • Amino Group : Plays a role in binding affinity and specificity for molecular targets.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity : A related compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, showed IC50 values ranging from 5.7 to 12 μM against enterovirus strains, suggesting potential anticancer efficacy as well as antiviral properties .

Case Study 1: Anticancer Efficacy

A study evaluating N-benzylacetamide derivatives found that certain analogues displayed enhanced cytotoxicity against leukemia cell lines compared to solid tumors. The mechanism was suggested to involve pathways independent of tubulin polymerization or Src inhibition, highlighting the unique action profile of these compounds.

Antiviral Activity

This compound has also been investigated for its antiviral properties:

  • Anti-HBV Activity : Some derivatives have shown higher efficacy than Lamivudine, indicating potential for treating hepatitis B virus infections.
  • Activity Against Enterovirus : The compound demonstrated significant antiviral activity against multiple strains of EV71, with low cytotoxicity towards host cells (TC50 = 620 ± 0.0 μM) .

Case Study 2: Antiviral Screening

In vitro assays demonstrated that certain N-phenylbenzamide derivatives exhibited significant antiviral activity against EV71 strains. Structure-activity relationship (SAR) studies revealed that specific modifications on the benzene ring could enhance antiviral potency while maintaining low cytotoxicity towards host cells .

Summary of Biological Activities

Activity TypeCompoundIC50 Value (μM)Target
Anticancer3-amino-N-(4-bromophenyl)-4-methoxybenzamide5.7 – 12Enterovirus (EV71)
AntiviralN-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamideHigher than LamivudineHepatitis B Virus (HBV)
CytotoxicityVarious N-benzylacetamide derivatives0.96 – 29.3Leukemia Cell Lines

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound can bind to the active site of enzymes, inhibiting their activity.
  • Receptor Modulation : It may modulate receptor function by binding to receptor sites, influencing various biological pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide, and how can coupling reagents improve yield?

  • Methodological Answer : The compound can be synthesized via amide bond formation between 2-methoxybenzoic acid derivatives and 3-amino-4-chloroaniline. Activation of the carboxylic acid group is critical: coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) enhance reaction efficiency by forming active intermediates, reducing side reactions. Low temperatures (-50°C) during coupling minimize decomposition . For analogs, in situ acyl chloride formation (using SOCl₂) is an alternative, but purity challenges may arise due to residual reagents .

Q. How can researchers characterize the crystal structure of this compound, and which software tools are recommended?

  • Methodological Answer : X-ray crystallography is the gold standard. After crystallization (e.g., via slow evaporation), data collection using diffractometers (e.g., Enraf–Nonius CAD-4) and refinement with SHELX programs (e.g., SHELXL for small-molecule refinement) are standard. SHELXTL (Bruker AXS) or ORTEP-III with a GUI aids in visualizing thermal ellipsoids and hydrogen bonding networks . For hygroscopic samples, inert atmosphere handling is advised to prevent lattice distortion .

Q. What analytical techniques are suitable for assessing purity and stability under varying pH conditions?

  • Methodological Answer :

  • HPLC : ≥95% purity can be confirmed using C18 columns with UV detection (e.g., λ = 254 nm) .
  • Spectrofluorometry : Fluorescence intensity studies (e.g., Pb²⁺ complexation) reveal pH-dependent behavior. Optimal fluorescence for related benzamides occurs near pH 7–8, with quenching observed in highly acidic/basic conditions due to protonation/deprotonation of functional groups .
  • Stability : Accelerated degradation studies (40°C/75% RH) coupled with LC-MS monitor hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, such as bacterial enzymes or cancer cell receptors?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to targets (e.g., acps-phosphopantetheinyl transferase in bacteria or IGF-1R in cancer). Docking against PDB:3D15 (a kinase structure) identified key hydrogen bonds between the methoxy group and Thr102 residue in a related benzamide .
  • DFT Calculations : B3LYP/6-311+G(d,p) basis sets optimize geometry and predict HOMO-LUMO gaps, correlating with redox activity. For example, a low LUMO energy (-1.8 eV) suggests electrophilic susceptibility in cancer cells .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Orthogonal Assays : Validate antiproliferative activity using both MTT and colony formation assays. For instance, a study reported IC₅₀ = 1.76 µM (HT-29 colon cancer) but higher values in other lines; this variability may stem from differences in cell permeability or metabolic rates .
  • Structural Analog Comparison : Compare with derivatives (e.g., 4-chloro-N-(3-methoxyphenyl)-benzamide) to identify substituent effects. Fluorine or trifluoromethyl groups often enhance membrane penetration and target affinity .

Q. How does the compound’s solubility in polar/nonpolar solvents impact formulation for in vivo studies?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask method with UV-Vis quantification. For DMSO stock solutions (10 mM), warming to 37°C improves dissolution. Aqueous solubility <1 mg/mL necessitates co-solvents (e.g., PEG-400) or nanoemulsion formulations .
  • LogP Determination : Reverse-phase HPLC estimates logP (e.g., ~2.5 for similar benzamides), guiding lipid-based delivery systems for enhanced bioavailability .

Q. What experimental designs are critical for evaluating antibacterial efficacy against multidrug-resistant strains?

  • Methodological Answer :

  • MIC Assays : Broth microdilution (CLSI guidelines) against S. aureus or E. coli with efflux pump inhibitors (e.g., PAβN) to distinguish intrinsic activity from pump-mediated resistance .
  • Target Validation : Use acps-pptase knockout strains to confirm enzyme inhibition. Synergy studies with β-lactams may reveal combinatorial effects .

Methodological Considerations Table

AspectTechnique/ReagentKey ParametersReference
SynthesisDCC/HOBt coupling-50°C, anhydrous DMF
CrystallographySHELXL refinementR-factor < 0.05, space group P2₁2₁2₁
Bioactivity ScreeningMTT assay48-hour incubation, 10% FBS media
Solubility OptimizationPEG-400 co-solvent20% v/v in PBS, pH 7.4

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